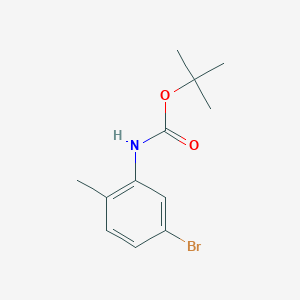

![molecular formula C8H7BrN2O B1278290 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 634602-92-9](/img/structure/B1278290.png)

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

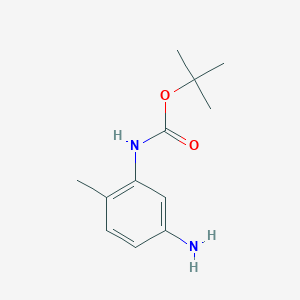

The compound 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a derivative of the benzoimidazole family, which is a class of heterocyclic aromatic organic compounds. This family of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry. The presence of bromine and methyl groups on the benzoimidazole core structure can significantly influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

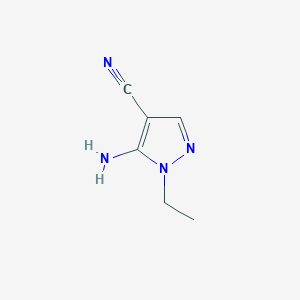

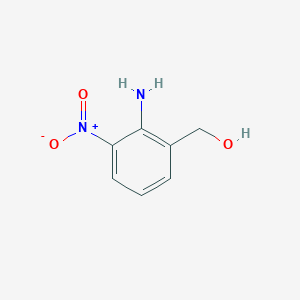

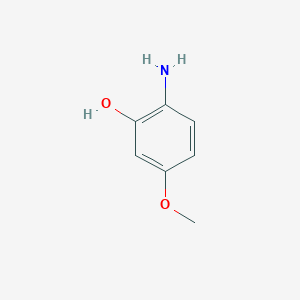

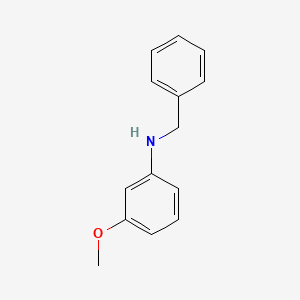

The synthesis of benzoimidazole derivatives often involves condensation reactions, as seen in the synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, which were obtained through the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol, a related compound, was achieved by reacting 5-bromosalicylaldehyde with 4,5-dinitro-1,2-diaminephenylene . These methods highlight the typical synthetic routes that could be applied to the synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one, involving key steps such as condensation and cyclization reactions.

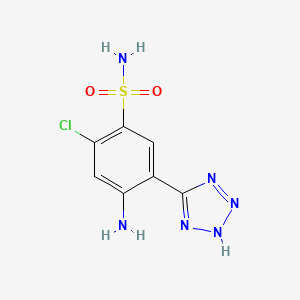

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was authenticated using these methods . The molecular geometry, vibrational frequencies, and absorption spectrum of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene were calculated using density functional theory (DFT), which can also be applied to analyze the molecular structure of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one .

Chemical Reactions Analysis

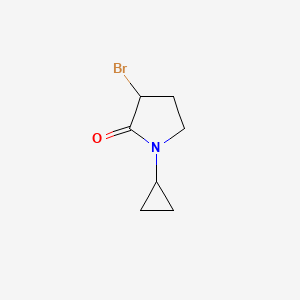

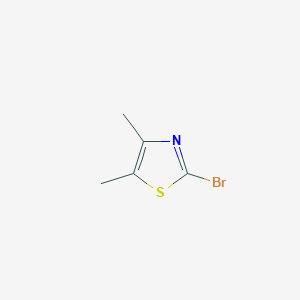

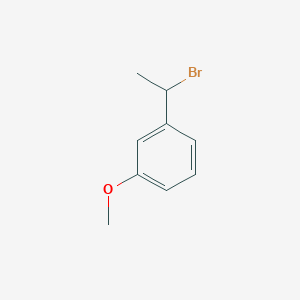

The reactivity of benzoimidazole derivatives can be studied through various chemical reactions. For example, the conversion of 2-((2-Amino-4,5-dinitrophenylimino)methyl)-4-bromophenol to 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol under certain conditions by cyclization reaction indicates the potential for intramolecular transformations . The reactivity of the bromine atom in such compounds can lead to further functionalization or participation in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can be deduced from their spectroscopic data and theoretical calculations. For instance, the dipole moment, polarizability, and hyperpolarizability of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione were calculated, providing insights into the compound's electronic properties . Similarly, the intermolecular interactions and stability of the compounds can be analyzed through Hirshfeld surface analysis and DFT calculations, as demonstrated in the study of antipyrine-like derivatives . These analyses are crucial for understanding the behavior of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one in different environments and its potential interactions with biological targets.

Scientific Research Applications

Application 1: Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of the Application : This compound is used in the synthesis of 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker, which is then used to create MOFs. MOFs are of great interest due to their crystallinity, structural versatility, and controlled porosity .

- Methods of Application : The TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

Application 2: Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Summary of the Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, a compound of interest in organic chemistry .

- Methods of Application : The synthesis involves the reaction of an aromatic aldehyde and o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur .

- Results or Outcomes : The reaction results in the formation of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .

Future Directions

properties

IUPAC Name |

5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHLMUAEDAWZRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.